1-Boc-4-(aminomethyl)piperidine

Medicinal Chemistry Organic Synthesis Chemoselective Protection

Choose 1-Boc-4-(aminomethyl)piperidine for chemoselective synthesis. The Boc group masks the piperidine nitrogen, enabling exclusive functionalization at the aminomethyl site, eliminating side reactions and improving yields for KSP, GPR119, and Pim-1 programs. Its distinct physical properties (bp 237-238°C, density 1.013 g/mL) ensure reproducible process development, making it the preferred starting material.

Molecular Formula C11H22N2O2
Molecular Weight 214.30 g/mol
CAS No. 144222-22-0
Cat. No. B134491
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Boc-4-(aminomethyl)piperidine
CAS144222-22-0
Synonyms1,1-Dimethylethyl 4-(aminomethyl)-1-piperidinecarboxylate;  1-tert-Butoxycarbonyl-4-aminomethylpiperidine;  1-tert-Butoxycarbonyl-4-piperidinemethanamine;  4-(Aminomethyl)-N-boc-piperidine;  4-Aminomethyl-1-N-(tert-butoxycarbonyl)piperidine;  4-Aminomethy
Molecular FormulaC11H22N2O2
Molecular Weight214.30 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(CC1)CN
InChIInChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)13-6-4-9(8-12)5-7-13/h9H,4-8,12H2,1-3H3
InChIKeyKLKBCNDBOVRQIJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Boc-4-(aminomethyl)piperidine CAS 144222-22-0: A Protected Piperidine Building Block for Drug Discovery and Chemical Synthesis


1-Boc-4-(aminomethyl)piperidine (CAS 144222-22-0) is an N-Boc protected derivative of 4-(aminomethyl)piperidine, classified as a substituted piperidine carboxylate . It is a heterocyclic organic compound with the molecular formula C₁₁H₂₂N₂O₂ and a molecular weight of 214.30 g/mol . Its core structure features a piperidine ring substituted at the 4-position with an aminomethyl group (-CH₂NH₂) and protected at the piperidine nitrogen with a tert-butyloxycarbonyl (Boc) group . The Boc group serves as a temporary protecting group for the secondary amine on the piperidine ring, while the primary aminomethyl group remains free for subsequent functionalization . This compound is widely utilized as a versatile synthetic intermediate in medicinal chemistry, particularly for the preparation of pharmacologically active molecules, and is commercially available with purity specifications typically ranging from 97% to ≥98% .

Why 1-Boc-4-(aminomethyl)piperidine Cannot Be Simply Replaced by Unprotected 4-(aminomethyl)piperidine in Multi-Step Synthesis


In complex organic syntheses, particularly those involving multiple reaction steps, the unprotected 4-(aminomethyl)piperidine (CAS 7144-05-0) presents significant chemoselectivity challenges due to the presence of two distinct amine groups (a secondary piperidine nitrogen and a primary aminomethyl nitrogen) [1]. Without protection, both amines can undergo unwanted side reactions, leading to complex mixtures and reduced yields . The Boc protecting group on 1-Boc-4-(aminomethyl)piperidine masks the more nucleophilic piperidine nitrogen, enabling selective functionalization exclusively at the aminomethyl position . Furthermore, the Boc group confers markedly different physicochemical properties: it transforms the parent compound from a low-melting solid or liquid (mp ~25 °C) into a compound with a significantly higher boiling point (237-238 °C vs. 200 °C) , altered density (1.013 g/mL vs. ~0.92 g/mL) , and modified handling characteristics . These quantifiable differences in both reactivity and physical properties make direct substitution in established synthetic routes or procurement specifications impossible without compromising yield, purity, or process reproducibility.

Quantitative Comparative Evidence: 1-Boc-4-(aminomethyl)piperidine vs. Key Analogs for Scientific Selection


Chemoselectivity in Synthesis: Selective Protection Enables High-Yield Synthesis of Key Intermediates

The Boc protecting group on 1-Boc-4-(aminomethyl)piperidine allows for selective functionalization at the aminomethyl group, a capability not present in the unprotected 4-(aminomethyl)piperidine. This chemoselectivity is essential for building complex molecular architectures . A representative synthesis from the European Journal of Medicinal Chemistry (2018) demonstrates that 1-Boc-4-(aminomethyl)piperidine can be prepared via hydrogenation of a precursor in 95% yield [1]. In contrast, attempts to use unprotected 4-(aminomethyl)piperidine in analogous multi-step sequences would lead to competing reactions at both the piperidine and primary amine sites, resulting in complex mixtures and drastically lower yields of the desired single product .

Medicinal Chemistry Organic Synthesis Chemoselective Protection

Physicochemical Property Differentiation: Boiling Point and Density

The introduction of the Boc group dramatically alters the physical properties of the molecule compared to its unprotected analog, which has direct implications for handling, purification, and storage . The target compound exhibits a significantly higher boiling point of 237-238 °C (lit.) , compared to 200 °C (lit.) for 4-(aminomethyl)piperidine . Its density is also substantially higher at 1.013 g/mL at 25 °C , versus approximately 0.92 g/mL for the unprotected analog . These differences are critical for designing distillation and extraction protocols.

Process Chemistry Purification Physical Properties

Physical State and Handling: Stability and Storage Advantages

The Boc-protected compound offers distinct advantages in terms of physical state and long-term storage compared to its unprotected counterpart. 1-Boc-4-(aminomethyl)piperidine is a low-melting solid or liquid , while 4-(aminomethyl)piperidine is a low-melting solid (mp ~24-25 °C) that is highly air-sensitive and corrosive [1]. The Boc-protected form is hygroscopic and air-sensitive but requires less stringent handling precautions and can be stored at 2-8 °C under inert gas for extended periods . This enhanced stability profile reduces degradation during storage and simplifies inventory management for research laboratories and chemical production facilities.

Logistics Inventory Management Stability

Commercial Availability and Purity Specification: Benchmarking Procurement Standards

1-Boc-4-(aminomethyl)piperidine is a commodity research chemical with well-defined and consistently high purity specifications across multiple major suppliers, ensuring reliable procurement . It is widely available with a standard purity of 97% (by GC or assay) and is also offered at higher purity grades, such as ≥98% (by GC and titration) and 98.72% . In contrast, the unprotected analog 4-(aminomethyl)piperidine, while also available at >98.0% purity [1], is subject to more variable purity due to its inherent instability and reactivity [1]. The Boc-protected compound's consistent quality across vendors reduces the need for extensive in-house quality control upon receipt.

Procurement Quality Control Commercial Availability

Targeted Application Scope: Validated Use in Kinesin Spindle Protein (KSP) Inhibitor Synthesis

The compound's utility is specifically validated in the synthesis of Kinesin Spindle Protein (KSP) inhibitors, a class of antimitotic agents with potential anticancer activity . KSP (also known as Eg5) is a motor protein essential for the formation of the bipolar mitotic spindle, and its inhibition leads to cell cycle arrest and apoptosis . 1-Boc-4-(aminomethyl)piperidine serves as a key precursor in the preparation of these inhibitors . This targeted application is not a generic feature of all piperidine derivatives but is specifically enabled by the compound's structure, which allows for the introduction of the 4-aminomethylpiperidine motif into KSP inhibitor pharmacophores.

Anticancer Drug Discovery Kinase Inhibition Chemical Biology

Reactivity Profile: Sulfonylation Reagent Capability

1-Boc-4-(aminomethyl)piperidine is explicitly documented as a sulfonylation reagent for organic synthesis and drug discovery . The free primary amine on the aminomethyl group can react with sulfonyl chlorides to form sulfonamides, a privileged pharmacophore in medicinal chemistry . This reactivity is preserved while the piperidine nitrogen remains protected, allowing for subsequent deprotection and further functionalization . While the unprotected 4-(aminomethyl)piperidine could theoretically undergo the same reaction, the lack of protection would lead to a mixture of mono- and bis-sulfonylated products, complicating purification and reducing yield .

Organic Synthesis Sulfonamide Synthesis Medicinal Chemistry

Optimal Procurement Scenarios for 1-Boc-4-(aminomethyl)piperidine in Drug Discovery and Chemical Synthesis


Synthesis of Kinesin Spindle Protein (KSP) Inhibitors for Anticancer Drug Discovery

In programs targeting KSP (Eg5) for anticancer therapy, 1-Boc-4-(aminomethyl)piperidine is the preferred starting material for introducing the 4-aminomethylpiperidine motif into inhibitor scaffolds . The Boc protection ensures chemoselective functionalization, preventing unwanted reactions at the piperidine nitrogen and leading to higher yields of the desired KSP inhibitor intermediate . Procuring this specific protected building block streamlines the synthetic route and reduces the number of protection/deprotection steps, saving time and resources .

Preparation of GPR119 Agonists for Type 2 Diabetes Research

1-Boc-4-(aminomethyl)piperidine is a documented precursor for the synthesis of orphan G-protein coupled receptor GPR119 agonists, which are being investigated for their antidiabetic potential . The compound's protected amine allows for the selective introduction of the aminomethylpiperidine moiety into complex agonist structures without interference from the piperidine nitrogen . For medicinal chemistry teams working on GPR119-targeted therapies, this specific building block offers a validated entry point for structure-activity relationship (SAR) studies .

Development of Pim-1 Kinase Inhibitors for Oncology Research

The compound serves as a key intermediate in the synthesis of Pim-1 kinase inhibitors, a class of agents with potential applications in oncology . The protected scaffold enables the precise construction of inhibitor molecules that target the ATP-binding pocket of Pim-1 . Procuring 1-Boc-4-(aminomethyl)piperidine ensures access to a building block that is pre-validated for this specific kinase inhibitor class, facilitating rapid analog synthesis and lead optimization .

Synthesis of Orally Active Platelet-Activating Factor (PAF) Antagonists

1-Boc-4-(aminomethyl)piperidine is a protected 4-substituted piperidinecarboxylate used specifically in the preparation of orally active platelet-activating factor (PAF) antagonists . PAF is a potent phospholipid mediator involved in inflammatory and allergic responses, and its antagonists are of therapeutic interest . The Boc-protected compound provides a stable, high-purity building block for constructing the piperidine-containing core of these antagonists, enabling reproducible synthesis of candidate molecules for preclinical evaluation .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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